molecular formula C13H17N3O2S B044487 (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate CAS No. 120164-21-8

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate

Cat. No. B044487
M. Wt: 279.36 g/mol
InChI Key: TXKRBCKFBCBHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R). It is a promising drug candidate for the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Mechanism Of Action

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate works by inhibiting the activity of IGF-1R, a cell surface receptor that plays a key role in cancer cell growth and survival. By blocking the activity of IGF-1R, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate prevents cancer cells from receiving the signals they need to grow and divide.

Biochemical And Physiological Effects

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit the formation of blood vessels that supply nutrients to tumors.

Advantages And Limitations For Lab Experiments

The main advantage of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate as a research tool is its ability to selectively target IGF-1R, making it a useful tool for studying the role of this receptor in cancer cell growth and survival. However, (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has some limitations as a research tool, including its relatively low potency and the fact that it can also inhibit other receptors in addition to IGF-1R.

Future Directions

There are several potential future directions for research on (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate. One area of interest is the development of more potent and selective inhibitors of IGF-1R, which could lead to more effective cancer treatments. Another area of interest is the use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in combination with other cancer therapies, such as immunotherapy or targeted therapies, to improve treatment outcomes. Finally, researchers are also exploring the potential use of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate in other diseases, such as diabetes and neurodegenerative disorders.

Synthesis Methods

The synthesis of (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate involves several steps, including the condensation of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with N,N-diethylethylenediamine to yield the final product.

Scientific Research Applications

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. (2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

CAS RN

120164-21-8

Product Name

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-ethylcarbamate

InChI

InChI=1S/C13H17N3O2S/c1-5-15-13(17)18-10-7(3)6(2)9-11(8(10)4)19-12(14)16-9/h5H2,1-4H3,(H2,14,16)(H,15,17)

InChI Key

TXKRBCKFBCBHCW-UHFFFAOYSA-N

SMILES

CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C

Canonical SMILES

CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)N)C

synonyms

Carbamic acid, ethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester (9CI)

Origin of Product

United States

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